molecular formula C11H14N2O2 B2642255 (NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine CAS No. 15138-40-6

(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine

Cat. No. B2642255
CAS RN: 15138-40-6
M. Wt: 206.245
InChI Key: FYLWOGBAOLEELA-BYDSPXIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms implied by its name. It appears to contain a trimethylphenyl group (a benzene ring with three methyl substituents), a methylidene group (=CH2), and a hydroxylamine group (NH2OH) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the hydroxylamine and methylidene groups. Hydroxylamine can act as a nucleophile in reactions, and the methylidene group has a double bond that could potentially be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Epigenetic Modifications and Neurodegeneration

Research into DNA methylation, specifically the study of 5-hydroxymethylcytosine (5-hmC), has shown its significant role in cancer biology and neurodegeneration. For example, a study on melanocytic tumors found that the loss of 5-hydroxymethylcytosine correlates with increasing morphologic dysplasia, suggesting its potential as a biomarker for tumor progression (Larson et al., 2013). Another study mapped 5-hmC modifications in the hippocampus of Alzheimer's disease subjects, suggesting a role for dysregulation of epigenetic modifications in late-stage Alzheimer's disease (Ellison, Bradley-Whitman, & Lovell, 2017).

Neurotoxicity and Metabolite Formation

Research into the neurotoxic effects of 3,4-Methylenedioxymethamphetamine (MDMA) and its metabolites has highlighted the formation of neurotoxic thioether adducts in humans. This supports the hypothesis that bioactivation to neurotoxic metabolites is a relevant pathway to neurotoxicity in humans, further emphasizing the critical role of chemical compounds in understanding drug effects and mechanisms of action (Perfetti et al., 2009).

Safety and Hazards

As with any chemical compound, handling (NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

properties

IUPAC Name

(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4-6,14-15H,1-3H3/b12-5+,13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWOGBAOLEELA-BYDSPXIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=NO)C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=N/O)C)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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